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molecular formula C5H11NO2 B082381 Methyl 2-amino-2-methylpropanoate CAS No. 13257-67-5

Methyl 2-amino-2-methylpropanoate

Cat. No. B082381
M. Wt: 117.15 g/mol
InChI Key: HMZHEECHJWHZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

A flask was loaded with diacetoxypalladium (6.39 mg, 0.03 mmol), BUTYLDI-1-ADAMANTYLPHOSPHINE (0.020 g, 0.06 mmol), sodium 2-methylpropan-2-olate (0.164 g, 1.71 mmol) and methyl 2-amino-2-methylpropanoate (0.2 g, 1.71 mmol). The flask was evacuated and backfilled and toluene (5ml) and 1-chloro-4-methylbenzene (0.168 ml, 1.42 mmol) was added.The mixture was stirred for 20h at 120°. No conversion of startingmaterial was observed.
Quantity
0.00171 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.00171 mol
Type
reactant
Reaction Step Three
Quantity
0.00142 mol
Type
reactant
Reaction Step Four
Quantity
5.69e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.85e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
221
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00171 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00171 mol
Type
reactant
Smiles
CC(C)(C(=O)OC)N
Step Four
Name
Quantity
0.00142 mol
Type
reactant
Smiles
CC1=CC=C(C=C1)Cl
Step Five
Name
Quantity
5.69e-05 mol
Type
catalyst
Smiles
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5
Name
Quantity
2.85e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NC(C)(C)C(=O)OC
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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